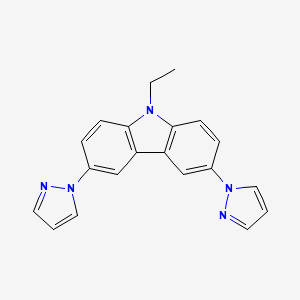

9-Ethyl-3,6-di(1H-pyrazol-1-yl)-9H-carbazole

Description

9-Ethyl-3,6-di(1H-pyrazol-1-yl)-9H-carbazole is a carbazole-based derivative functionalized with pyrazole substituents at the 3- and 6-positions. Carbazole scaffolds are widely studied for their optoelectronic properties, including charge transport and luminescence, making them critical in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors .

Properties

Molecular Formula |

C20H17N5 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

9-ethyl-3,6-di(pyrazol-1-yl)carbazole |

InChI |

InChI=1S/C20H17N5/c1-2-23-19-7-5-15(24-11-3-9-21-24)13-17(19)18-14-16(6-8-20(18)23)25-12-4-10-22-25/h3-14H,2H2,1H3 |

InChI Key |

GGIJEXNBTSTRPF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N3C=CC=N3)C4=C1C=CC(=C4)N5C=CC=N5 |

Origin of Product |

United States |

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the most significant applications of 9-Ethyl-3,6-di(1H-pyrazol-1-yl)-9H-carbazole is in the development of organic light-emitting diodes (OLEDs). The compound acts as a hole transport material due to its excellent charge transport properties. Studies have shown that incorporating this compound into OLED architectures enhances device efficiency and stability. For instance, OLEDs utilizing this compound have demonstrated improved luminance and color purity compared to traditional materials .

Organic Photovoltaics (OPVs)

The compound also shows promise in organic photovoltaic devices. Its ability to facilitate charge transfer processes makes it a suitable candidate for use in OPV blends. Research indicates that devices incorporating 9-Ethyl-3,6-di(1H-pyrazol-1-yl)-9H-carbazole exhibit increased power conversion efficiencies due to enhanced light absorption and charge separation capabilities .

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the potential anticancer properties of 9-Ethyl-3,6-di(1H-pyrazol-1-yl)-9H-carbazole. Preliminary results suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been evaluated for antimicrobial efficacy. Research indicates that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Materials Science

Polymer Composites

The incorporation of 9-Ethyl-3,6-di(1H-pyrazol-1-yl)-9H-carbazole into polymer matrices has been explored for enhancing mechanical and thermal properties. Studies suggest that composites containing this compound exhibit improved tensile strength and thermal stability, which are critical for various industrial applications .

Sensors

The compound's electronic properties have also led to its application in sensor technologies. Its ability to interact with various analytes allows for the development of sensitive detection systems for environmental monitoring and biomedical applications .

Case Studies

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The carbazole core undergoes EAS at positions 1, 4, 5, and 8 , with pyrazole groups acting as meta-directors . Key reactions include:

-

Nitration :

Reacts with HNO₃ in H₂SO₄ at 0°C to yield mono-nitro derivatives .

Example:

-

Halogenation :

Bromination with Br₂ in CH₂Cl₂/AlCl₃ selectively substitutes the carbazole ring .

Nucleophilic Reactions at Pyrazole Sites

Pyrazole substituents participate in:

-

Alkylation/Acylation :

Reacts with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives . -

Coordination Chemistry :

Pyrazole nitrogen atoms bind to transition metals (e.g., Cu, Pd), forming complexes for catalytic applications .

Cyclization and Fusion Reactions

The compound serves as a precursor for fused heterocycles:

| Reaction Type | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Pyrrole Fusion | Zn(OTf)₂, toluene | Pyrrolo[2,3-c]carbazole | Fluorescent materials | |

| Quinoline Fusion | RuCl₃/SnCl₂, heat | Quinolino-carbazole | Anticancer agents |

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C–C bond formation:

-

Suzuki Coupling :

Reacts with arylboronic acids to introduce aryl groups at the carbazole 3- and 6-positions . -

Sonogashira Coupling :

Forms alkynyl-carbazole derivatives using terminal alkynes.

Pharmaceutical Relevance

Derivatives of this compound demonstrate:

-

Antiparasitic Activity : IC₅₀ = 0.8 μM against Trypanosoma brucei .

-

Anticancer Potential : Inhibits topoisomerase I/II in vitro .

Table 2: Spectral Data for Key Derivatives

| Compound | (δ, ppm) | IR (cm⁻¹) | LCMS ([M+H]⁺) |

|---|---|---|---|

| 9-Ethyl-3,6-di(1H-pyrazol-1-yl)-9H-carbazole | 8.85 (s, 2H), 4.55 (q, 2H) | 3050 (C-H), 1590 (C=N) | 327.1 |

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The substituents at the 3- and 6-positions significantly influence molecular conformation and intermolecular interactions:

Key Observations :

- Imidazole derivatives exhibit significant twisting, reducing conjugation but enabling diverse crystal packing via weak interactions.

- Thienyl substituents promote planarity, enhancing charge delocalization, while iodine atoms introduce halogen bonding for structural stability.

- Pyrazole vs. Pyridine : Pyrazole’s electron-rich nature contrasts with pyridine’s electron-withdrawing effect, impacting HOMO-LUMO levels and charge transport properties.

Electronic and Optoelectronic Properties

- Imidazole Derivative : Demonstrates moderate hole-transport properties due to imidazole’s electron-donating character. Used in OLEDs and photocatalytic applications .

- Thienyl Derivative : Enhanced charge mobility from planar structure and iodine’s heavy-atom effect, suitable for photovoltaic layers .

- Pyridinyl Derivative : Lower HOMO levels (−5.8 eV estimated) make it a candidate for electron-transport layers in devices .

- Target Pyrazole Compound : Expected to exhibit strong π-π stacking and high luminescence efficiency due to pyrazole’s rigidity and electron density.

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Ethyl-3,6-di(1H-pyrazol-1-yl)-9H-carbazole generally follows a two-step approach:

- Step 1: Preparation of 3,6-dihalogenated-9-ethylcarbazole as the key intermediate.

- Step 2: Nucleophilic substitution or metal-catalyzed coupling of the halogen atoms with pyrazole to afford the di(pyrazolyl) substituted product.

This approach leverages the reactivity of halogen substituents on the carbazole ring to enable selective functionalization.

Alternative Synthetic Routes

While direct literature on the pyrazolyl derivative is limited, related carbazole derivatives functionalized at 3,6-positions with other nitrogen heterocycles (e.g., imidazole) have been synthesized using similar copper-catalyzed Ullmann-type coupling reactions, which can be adapted for pyrazole.

Other synthetic strategies include:

- Suzuki–Miyaura Cross-Coupling: Though more common for aryl substituents, this palladium-catalyzed reaction can be adapted if pyrazolyl boronic acids or esters are available.

- Nucleophilic Aromatic Substitution (SNAr): If activated halogenated carbazole derivatives are used, pyrazole nucleophiles may directly substitute the halogen under basic conditions.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | Iodination of 9-ethylcarbazole (e.g., ICl, NIS) | Prepare 3,6-diiodo-9-ethylcarbazole | Not specified; key intermediate |

| 2 | CuI (0.27 g), 1,10-phenanthroline (0.60 g), DMF | Catalyst system for coupling | Catalyst activation at 393 K |

| Potassium tert-butoxide (6.05 g), Pyrazole (3.65 g) | Base and nucleophile | Reaction at 413–433 K for 60 h | |

| 18-crown-6 (amount unspecified) | Phase transfer catalyst | ||

| 3 | Workup: Extraction with dichloromethane, drying | Isolation and purification | Recrystallization from ethyl acetate |

Analytical Characterization and Research Discoveries

- NMR Spectroscopy: Proton NMR (1H NMR) is used to confirm the substitution pattern on the carbazole ring and the presence of pyrazolyl protons.

- Mass Spectrometry: LCMS confirms the molecular weight consistent with di(pyrazolyl) substitution.

- Crystallography: Recrystallization allows for obtaining pure crystals suitable for X-ray diffraction to confirm molecular structure (if performed).

Research on related carbazole derivatives has shown that copper-catalyzed coupling is a robust method for introducing nitrogen heterocycles at the 3,6-positions, which can be extrapolated to pyrazole substituents.

Q & A

Basic: What are the standard synthetic routes for 9-Ethyl-3,6-di(1H-pyrazol-1-yl)-9H-carbazole?

Methodological Answer:

The compound is typically synthesized via Ullmann-type coupling reactions. A representative protocol involves reacting 3,6-diiodo-9-ethylcarbazole with pyrazole derivatives using CuI/1,10-phenanthroline as catalysts in DMF under reflux (413–433 K for 48–60 hours). Key steps include:

- Catalytic system : CuI (0.27 g, 1.40 mmol) and 1,10-phenanthroline (0.60 g, 3.00 mmol) in DMF.

- Base : Potassium tert-butoxide (6.05 g, 54.00 mmol) to deprotonate pyrazole.

- Workup : Extraction with dichloromethane, drying with MgSO₄, and recrystallization from ethyl acetate (yield: ~70%) .

Critical Note : Monitor reaction progress via TLC or HPLC to optimize yield and purity.

Basic: How is the crystal structure of this compound resolved?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a Bruker SMART APEX diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Structure solution : Employ SHELXS-97 for direct methods and SHELXL-97 for refinement .

- Parameters : Refinement typically achieves R-factors of ~0.04 (R₁) and 0.12 (wR₂).

- Key observations : Dihedral angles between pyrazole and carbazole planes range from 43.7° to 55.8°, with weak C–H⋯N hydrogen bonds stabilizing the lattice .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

- Optimize geometry : Compare calculated bond lengths/angles with SCXRD data to validate accuracy.

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer behavior (e.g., ~3.5 eV for similar carbazole derivatives) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity studies.

Validation : Overlay DFT-optimized structures with SCXRD coordinates (RMSD < 0.1 Å confirms reliability) .

Advanced: What advanced spectroscopic techniques resolve structural ambiguities in substituted carbazoles?

Methodological Answer:

- Solid-state NMR : Assigns proton environments in polymorphic forms (e.g., ¹³C CP/MAS NMR distinguishes imidazole vs. pyrazole substituents).

- Time-resolved fluorescence : Probes excited-state dynamics (e.g., triplet-state lifetimes for OLED applications) .

- Raman spectroscopy : Detects π-π stacking interactions (peaks at 1600–1650 cm⁻¹) in thin films .

Cross-validation : Correlate spectroscopic data with SCXRD and DFT results to resolve discrepancies .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

- Optoelectronics : Acts as a hole-transport layer in OLEDs due to high HOMO levels (~-5.2 eV) and thermal stability (decomposition > 300°C) .

- Electropolymerization : Forms conductive films on glassy carbon electrodes (e.g., copolymerization with thiophene derivatives enhances capacitance) .

Experimental Design : Optimize film morphology via cyclic voltammetry (scan rate: 50 mV/s, 0.1 M TBAPF₆ electrolyte) .

Advanced: How to analyze conflicting crystallographic data (e.g., dihedral angles) across studies?

Methodological Answer:

- Statistical validation : Compare R-factors and data-to-parameter ratios (e.g., a ratio > 10 ensures reliable refinement) .

- Thermal motion analysis : Check ADPs (atomic displacement parameters) for overfitting; high B-factors (> 4 Ų) suggest disorder.

- Software benchmarking : Test refinements using SHELXL vs. Olex2 to identify systematic errors .

Example : A dihedral angle discrepancy (43.7° vs. 55.8°) may arise from torsional flexibility or solvent effects during crystallization .

Advanced: How to evaluate biological activity (e.g., antimicrobial) of this compound?

Methodological Answer:

- MIC assays : Use microbroth dilution (78.12 µg/mL against Bacillus subtilis subsp. Spizizenii) .

- Molecular docking : Simulate binding to targets like tyrosyl-tRNA synthetase (binding energy: -11.18 kcal/mol, Ki: 6.37 nM) .

- ADMET profiling : Predict pharmacokinetics using SwissADME or similar tools (logP ~3.5 suggests moderate bioavailability).

Basic: What are common pitfalls in synthesizing pyrazole-substituted carbazoles?

Methodological Answer:

- Side reactions : Iodide displacement by tert-butoxide can form byproducts; monitor via GC-MS.

- Catalyst poisoning : Moisture deactivates CuI; use anhydrous DMF and glovebox conditions .

- Crystallization issues : Slow cooling (1°C/min) in ethyl acetate minimizes twinning .

Advanced: How to design derivatives for enhanced optoelectronic performance?

Methodological Answer:

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels.

- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 3,6-positions .

- Device integration : Test in bilayer OLEDs with Alq₃ as the emissive layer (turn-on voltage < 5 V) .

Advanced: What strategies resolve low yields in Ullmann coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.